17-Acetoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid
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Description
17-Acetoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid is a useful research compound. Its molecular formula is C21H26O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Biological Activity
17-Acetoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to understand its therapeutic potential and biological significance.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Estrogenic Activity
This compound exhibits estrogen-like effects which are significant in the context of hormone replacement therapies and the treatment of estrogen-related conditions. It interacts with estrogen receptors (ERs), influencing gene expression related to reproductive functions and secondary sexual characteristics.
2. Anticancer Properties
Research indicates that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms include:
- Modulation of cell cycle progression.
- Induction of oxidative stress leading to cancer cell death.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating inflammatory diseases.
The mechanisms through which 17-acetoxy-13-methyl-7,8,... acts biologically include:
- Receptor Binding : It binds to estrogen receptors (ERα and ERβ), leading to transcriptional activation or repression of target genes.
- Signal Transduction : It may activate various signaling pathways such as MAPK and PI3K/Akt pathways which are crucial for cell survival and proliferation.
Pharmacokinetics
Understanding the pharmacokinetics is essential for evaluating the therapeutic potential:
- Absorption : Likely well absorbed due to lipophilicity.
- Distribution : High protein binding affinity suggests significant distribution in tissues.
- Metabolism : Primarily metabolized in the liver; potential interactions with cytochrome P450 enzymes could influence its efficacy and safety profile.
Case Study 1: Estrogen Receptor Modulation
A study investigated the effects of various derivatives of cyclopenta[a]phenanthrene on ER activity. The results indicated that modifications at the acetoxy position significantly enhanced binding affinity to ERs compared to non-modified compounds .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) through apoptosis induction. The IC50 values were comparable to established chemotherapeutics .
Data Summary Table
Properties
IUPAC Name |
17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-12(22)25-19-8-7-18-17-6-3-13-11-14(20(23)24)4-5-15(13)16(17)9-10-21(18,19)2/h4-5,11,16-19H,3,6-10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUPETXJTSLVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.